molecular formula C23H26N4O5 B2437310 2,6-Dimethoxy-3-[(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]pyridine CAS No. 1775306-07-4

2,6-Dimethoxy-3-[(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]pyridine

Cat. No. B2437310
CAS RN: 1775306-07-4
M. Wt: 438.484
InChI Key: NSVXSCWOZVBISY-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-3-[(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]pyridine is a useful research compound. Its molecular formula is C23H26N4O5 and its molecular weight is 438.484. The purity is usually 95%.
BenchChem offers high-quality 2,6-Dimethoxy-3-[(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethoxy-3-[(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Suzuki–Miyaura Coupling

2,6-Dimethoxy-3-[(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]pyridine: can serve as a boron reagent in Suzuki–Miyaura (SM) cross-coupling reactions . The SM coupling is a powerful carbon–carbon bond-forming reaction that allows the connection of diverse fragments. Its success lies in mild reaction conditions and functional group tolerance. In SM coupling, transmetalation occurs with nucleophilic organic groups transferred from boron to palladium, leading to the formation of new Pd–C bonds.

Solvent in Solution Polymerization

This compound finds utility as a solvent in solution polymerization processes . It contributes to the synthesis of compounds like divinyl, diol, acetopropanol, and ketones, as well as 2-methyltetrahydrofuran.

Synthesis of 5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone

Researchers have efficiently synthesized 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone using this compound . This derivative has potential applications in materials science and organic electronics.

Esterification Reactions

The corresponding esters can be obtained by esterification of carboxylic acids with 2,6-Dimethoxy-3-[(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]pyridine in various alcohols (methanol, ethanol, isopropyl alcohol, or t-butyl alcohol) in the presence of NMM . These esters may have applications in organic synthesis and drug development.

Preparation of 2,4,6-Tri-substituted-1,3,5-Triazines

The compound can be used in the synthesis of 2-chloro-4,6-diamino-1,3,5-triazines, which are intermediates for preparing various substituted triazines . These triazines have applications in agrochemicals and pharmaceuticals.

properties

IUPAC Name

(2,6-dimethoxypyridin-3-yl)-[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5/c1-29-17-6-4-16(5-7-17)21-24-20(32-26-21)14-15-10-12-27(13-11-15)23(28)18-8-9-19(30-2)25-22(18)31-3/h4-9,15H,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVXSCWOZVBISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)C4=C(N=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethoxy-3-[(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]pyridine

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